molecular formula C6H6O3 B8012855 (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B8012855
M. Wt: 126.11 g/mol
InChI Key: NMNZZIMBGSGRPN-ZXZARUISSA-N
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Description

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic lactone/anhydride with the molecular formula C₆H₆O₃ (molecular weight: 126.11 g/mol) and CAS number 4462-96-8. It is structurally characterized by a fused bicyclo[3.2.0] skeleton containing a 3-oxa bridge and two ketone groups at positions 2 and 4 (Figure 1). This compound is also known as cyclobutane-1,2-dicarboxylic anhydride, reflecting its reactivity as an anhydride .

Synthesis: The compound is synthesized via Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one using recombinant Escherichia coli expressing cyclohexanone monooxygenase (CHMO). This enzymatic process yields regioisomeric lactones, including this compound, with improved efficiency when hydrophobic resins (e.g., Optipore L-493) are added to the reaction mixture .

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZZIMBGSGRPN-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2 + 2] Cycloaddition

Photochemical methods dominate the synthesis of bicyclo[3.2.0] frameworks due to their ability to enforce strained ring systems. The (1R,5S) enantiomer is accessible via intramolecular [2 + 2] cycloaddition of chiral precursors under UV irradiation. For example, irradiation of a substituted maleic anhydride derivative (e.g., 1 ) in the presence of Cu(I) catalysts induces a stereoselective cyclization (Scheme 1) .

Reaction Conditions:

  • Substrate: Chiral maleic anhydride derivatives (e.g., 1 )

  • Catalyst: Cu(MeCN)4_4PF6_6 (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Wavelength: 254 nm

  • Yield: 58–72%

  • Stereoselectivity: >90% enantiomeric excess (e.e.)

The reaction proceeds via a ligand-to-metal charge transfer (LMCT) mechanism, where Cu(I) coordinates to the carbonyl oxygen, stabilizing the transition state and enforcing the (1R,5S) configuration . Competing pathways, such as [4 + 4] cycloaddition, are suppressed by low temperatures (−78°C) .

Diels-Alder Reaction with Post-Cyclization Modifications

The Diels-Alder reaction between furan-2,3-diones and electron-deficient dienes provides a versatile route to bicyclo[3.2.0] skeletons. For instance, 5-arylfuran-2,3-diones (2 ) react with 1-phenyl-1-trimethylsilyloxyethylene (3 ) under UV light to yield 2-oxabicyclo[3.2.0]heptane-3,4-diones (4 ) (Scheme 2) .

Key Parameters:

  • Dienophile: 1-Phenyl-1-trimethylsilyloxyethylene

  • Solvent: Benzene

  • Irradiation Time: 12–24 hours

  • Yield: 65–78%

  • Regioselectivity: Exclusive [2s + 2s] addition

Post-cyclization hydrolysis of the silyl ether group and oxidation of the intermediate diol yield the target dione. Stereochemical outcomes are governed by the endo rule, favoring the (1R,5S) configuration when chiral auxiliaries are incorporated into the diene .

Catalytic Asymmetric Synthesis

Asymmetric catalysis using organocatalysts or transition-metal complexes enables enantioselective construction of the bicyclo[3.2.0] core. A notable approach employs Jacobsen’s thiourea catalysts to desymmetrize meso-anhydrides (5 ) via kinetic resolution (Scheme 3) .

Optimized Protocol:

  • Catalyst: (R,R)-Jacobsen thiourea (10 mol%)

  • Nucleophile: Benzyl alcohol

  • Temperature: −40°C

  • Conversion: 45% (50% theoretical maximum)

  • e.e.: 94%

This method avoids racemization by operating under mild conditions, though scalability is limited by moderate yields.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers a biocatalytic route to the (1R,5S) enantiomer. Racemic 3-oxabicyclo[3.2.0]heptane-2,4-dione (6 ) is subjected to enantioselective esterification using Candida antarctica lipase B (CAL-B) and vinyl acetate (Scheme 4) .

Procedure:

  • Enzyme: CAL-B (20 mg/mmol substrate)

  • Acyl Donor: Vinyl acetate

  • Solvent: tert-Butyl methyl ether

  • Time: 48 hours

  • Conversion: 42%

  • e.e.: >99% (unreacted substrate)

The unreacted (1R,5S)-enantiomer is recovered via column chromatography, though the process requires optimization for industrial adoption.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis minimizes purification steps and enhances reproducibility. A polystyrene-bound diene (7 ) undergoes photocycloaddition with maleic anhydride (8 ) in a flow reactor (Scheme 5) .

Conditions:

  • Resin: Wang resin-functionalized diene

  • Reactor: Quartz microfluidic chip

  • Flow Rate: 0.2 mL/min

  • Residence Time: 30 minutes

  • Yield: 54%

  • Purity: >95% (HPLC)

This method facilitates gram-scale production but requires specialized equipment.

Comparative Analysis of Synthetic Methods

Method Yield e.e. Scalability Key Advantage
Photochemical [2 + 2]58–72%>90%ModerateHigh stereoselectivity
Diels-Alder65–78%N/AHighBroad substrate scope
Catalytic Asymmetric45%94%LowNo racemization
Enzymatic Resolution42%>99%ModerateEco-friendly conditions
Solid-Phase54%N/AHighMinimal purification

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Ring System Functional Groups TPSA (Ų) Key Application Reference
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione C₆H₆O₃ Bicyclo[3.2.0] Anhydride 54.4 Biocatalysis, Synthesis
(−)-(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one C₇H₈O₂ Bicyclo[3.3.0] Lactone 46.5 Chiral intermediates
MLN-519 (CAS 155975-72-7) C₁₀H₁₅NO₄ Bicyclo[3.2.0] Aza, Hydroxyalkyl 75.6 Pharmaceutical agents
Cyclobutane-1,2-dicarboxylic Anhydride C₆H₆O₃ Monocyclic Anhydride 54.4 Polymer chemistry

Research Findings and Trends

  • Biocatalytic Efficiency : The target compound’s synthesis benefits from in situ product removal (ISPR) techniques, achieving 20-fold higher yields compared to traditional methods .
  • Regioselectivity : Enzymes like Sle_62070 produce specific regioisomers (e.g., [3.3.0] vs. [3.2.0]), highlighting the role of enzyme-substrate interactions in controlling outcomes .
  • Pharmaceutical Potential: Aza derivatives (e.g., MLN-519) demonstrate superior bioactivity, suggesting that nitrogen substitution in bicyclic frameworks is a promising strategy for drug design .

Biological Activity

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as 1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, is a bicyclic compound with potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects based on available literature.

  • Molecular Formula: C₈H₁₀O₃
  • Molecular Weight: 154.163 g/mol
  • CAS Number: 64197-93-9

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, synthetic γ-butyrolactones have shown potent inhibition of inflammatory pathways, specifically through the inhibition of caspase-1 and phospholipase A1 activities .

2. Antibacterial Effects

Studies have demonstrated that various derivatives of γ-butyrolactones possess antibacterial activity against a range of pathogens. For example, certain synthetic derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2.4 μg/mL against Streptococcus pyogenes and other Gram-positive bacteria . This suggests that this compound could have similar properties.

3. Neuroprotective Effects

Neuroprotective properties have been attributed to compounds within the same structural family as this compound. Research has shown that these compounds can mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing reactive oxygen species (ROS) production and enhancing cognitive functions in animal studies .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory Activity γ-butyrolactones showed IC50 values < 0.001 μM in inhibiting inflammatory mediators .
Antibacterial Activity Synthetic derivatives displayed MIC values ranging from 2.4 to 15 μg/mL against various bacterial strains .
Neuroprotective Study Compounds demonstrated protective effects in PC12 cells against neurotoxicity induced by Aβ peptides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione?

  • Methodological Answer : The synthesis of bicyclic diones often involves multi-step sequences, including protection/deprotection strategies and ring-closing reactions. For example, analogous bicyclic systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) are synthesized via hydroxyproline derivatives using reagents like benzoyl chloride for protection, followed by LiBH4 reduction and acid-catalyzed cyclization . Key steps include:

  • Protection : Use of benzoyl chloride or CbzCl under basic conditions to stabilize reactive groups.
  • Cyclization : Acidic or basic conditions (e.g., NaOMe/MeOH reflux) to form the bicyclic core.
  • Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) to remove protective groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and ring substituents. Coupling constants (e.g., J values) help distinguish axial/equatorial protons in bicyclic systems .
  • X-ray Crystallography : Essential for unambiguous stereochemical assignment, particularly for chiral centers. For example, spirocyclic analogs of bicyclic diones have been resolved using single-crystal X-ray diffraction .
  • IR Spectroscopy : Identifies carbonyl stretches (~1750–1850 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

Q. How can the reactivity of the dione moiety be exploited in basic functionalization reactions?

  • Methodological Answer : The 2,4-dione group is susceptible to nucleophilic attack, enabling reactions such as:

  • Esterification : Reacting with alcohols under acidic conditions.
  • Grignard Additions : Alkyl/aryl magnesium halides can open the dione ring, forming diols or ketones .
  • Condensation Reactions : Formation of heterocycles (e.g., pyrimidines) via reaction with amines or hydrazines .

Advanced Research Questions

Q. What transition metal-catalyzed strategies enable selective functionalization of this bicyclic dione?

  • Methodological Answer :

  • Palladium-Catalyzed Coupling : For C–C bond formation, Pd catalysts (e.g., Pd/C or Pd(OAc)₂) facilitate cross-coupling with aryl halides or alkynes. Silacyclopropane intermediates can transfer silylene groups to form silacyclobutanes .
  • Silver-Catalyzed Silylene Transfer : AgNO₃ activates strained silacyclopropanes for ring-expansion reactions, producing larger silacycles (e.g., dioxasilacyclononenes) .
  • Rhodium-Catalyzed Si–C Cleavage : Rh(I) catalysts enable selective cleavage of Si–C bonds in trialkylsilyl groups, forming benzosiloles under mild conditions .

Q. How can steric and electronic effects be managed during substitutions on the bicyclic core?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky directing groups (e.g., t-BuCN) to control regioselectivity in multicomponent reactions. For example, steric effects in nitrile additions can halt intermediate steps, enabling selective pyrrole synthesis .
  • Electronic Tuning : Electron-withdrawing groups (e.g., carbonyls) activate specific positions for nucleophilic attack. Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

  • Methodological Answer :

  • Comparative NMR Analysis : Compare experimental coupling constants with DFT-calculated values for proposed stereoisomers. NOE (Nuclear Overhauser Effect) experiments validate spatial proximity of protons .
  • X-ray vs. Chiral Derivatization : When crystallography is impractical, derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹H NMR .

Q. How can zirconium- or copper-mediated reactions expand the utility of this compound in heterocycle synthesis?

  • Methodological Answer :

  • Zirconocene-Mediated Coupling : React with nitriles and alkynes to form multisubstituted pyrroles or indoles. For example, zirconacyclobutene-silacyclobutene intermediates undergo Zr–C/Si–C bond cleavage and reorganization with nitriles .
  • Copper-Catalyzed Insertion : Insertion of alkynes or carbonyls into Si–C bonds forms azasilacyclopentadienes. Cu(I) salts (e.g., CuCN) promote chemoselective C–Si bond activation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar bicyclic dione syntheses?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients). For example, NaOMe reflux times in cyclization steps vary between 2–4 hours, impacting yields .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., over-reduced intermediates or dimerization products) .

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